molecular formula C9H16O3 B13629081 Methyl 2,4,4-trimethyl-3-oxopentanoate

Methyl 2,4,4-trimethyl-3-oxopentanoate

Cat. No.: B13629081
M. Wt: 172.22 g/mol
InChI Key: HFEYHSMAQZZKIJ-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-3-oxopentanoate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2,4,4-trimethyl-3-oxopentanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,4-trimethyl-3-oxopentanoate can be synthesized through several methods. One common method involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Another method involves the use of diethylzinc and methylene iodide to insert a methylene unit between the carbonyl functionalities of readily accessible β-keto esters . This method requires careful handling of reagents and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors and distillation columns to optimize yield and purity. Industrial production methods focus on cost-effectiveness and scalability while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,4,4-trimethyl-3-oxopentanoic acid.

    Reduction: Methyl 2,4,4-trimethyl-3-hydroxypentanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4,4-trimethyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4,4-trimethyl-3-oxopentanoate involves its reactivity as a keto ester. The compound can participate in various chemical reactions due to the presence of both the keto and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of different products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethyl-3-oxovalerate
  • Methyl pivaloylacetate
  • Methyl 4,4,4-trimethyl-3-oxobutanoate
  • Methyl 3-oxo-4,4-dimethylpentanoate

Uniqueness

Methyl 2,4,4-trimethyl-3-oxopentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of three methyl groups on the pentanoate backbone provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-3-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3

InChI Key

HFEYHSMAQZZKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)OC

Origin of Product

United States

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